An In-depth Technical Guide to the Chemical Properties and Reactivity of 3,5-dibromo-2H-pyran-2-one
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3,5-dibromo-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has shown that a comprehensive understanding of a reagent's fundamental chemical properties is paramount to its effective and innovative application. This guide is crafted to provide an in-depth, field-proven perspective on 3,5-dibromo-2H-pyran-2-one, a versatile and highly reactive building block. We will move beyond a simple recitation of facts to explore the causality behind its reactivity, enabling you to harness its full synthetic potential. Every piece of data and every protocol herein is presented with the goal of ensuring scientific integrity and empowering your research endeavors.
Introduction to a Versatile Heterocycle
3,5-dibromo-2H-pyran-2-one is a halogenated lactone that has garnered significant interest in synthetic organic chemistry. Its rigid, planar structure, coupled with the electronic influence of the two bromine atoms and the conjugated lactone system, imparts a unique and powerful reactivity profile. This molecule is not merely a passive scaffold but an active participant in a range of chemical transformations, most notably as a highly versatile diene in cycloaddition reactions. The strategic placement of the bromine atoms allows for selective functionalization, making it a valuable precursor for the synthesis of complex molecular architectures. The 2H-pyran-2-one core itself is a privileged scaffold found in numerous natural products with diverse biological activities, hinting at the potential of its halogenated derivatives in medicinal chemistry.[1][2]
Physicochemical and Spectroscopic Profile
A thorough characterization of a compound's physical and spectroscopic properties is the bedrock of its reliable use in the laboratory.
Physical Properties
The physical state and solubility of 3,5-dibromo-2H-pyran-2-one are critical for planning and executing reactions.
| Property | Value | Source |
| Molecular Formula | C₅H₂Br₂O₂ | [3] |
| Molecular Weight | 253.88 g/mol | [3] |
| Appearance | Pale yellow solid | [4] |
| Melting Point | 63.0–64.7 °C | [4] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate. | Inferred from synthetic procedures[4] |
Spectroscopic Characterization
The following spectroscopic data provides the fingerprint for the unambiguous identification of 3,5-dibromo-2H-pyran-2-one.
The NMR spectra reveal the electronic environment of the hydrogen and carbon atoms within the molecule.
| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |
| ¹H NMR (600 MHz, CDCl₃) | 7.59 | d | 2.4 | H-4 or H-6 |
| 7.74 | d | 2.4 | H-6 or H-4 | |
| ¹³C NMR (150 MHz, CDCl₃) | 99.9 | C-3 or C-5 | ||
| 113.5 | C-5 or C-3 | |||
| 146.6 | C-4 or C-6 | |||
| 149.5 | C-6 or C-4 | |||
| 156.4 | C-2 (Carbonyl) |
Source: Organic Syntheses, 2015, 92, 148-155[4]
The two doublets in the ¹H NMR spectrum with a small coupling constant are characteristic of the two protons on the pyranone ring. The ¹³C NMR spectrum clearly shows the five distinct carbon environments, including the carbonyl carbon at 156.4 ppm.
The IR spectrum highlights the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3120, 3079 | Weak | =C-H stretch |
| 1718 | Strong | C=O stretch (α,β-unsaturated lactone) |
| 1602, 1516 | Medium | C=C stretch |
| 1362, 1311, 1204 | Medium | C-O stretch |
| 1064, 973, 852 | Medium-Strong | Fingerprint region, C-Br stretch |
Source: Organic Syntheses, 2015, 92, 148-155[4]
The strong absorption at 1718 cm⁻¹ is a definitive indicator of the α,β-unsaturated lactone carbonyl group.
Mass spectrometry provides information about the molecular weight and fragmentation pattern. Due to the presence of two bromine atoms, the mass spectrum of 3,5-dibromo-2H-pyran-2-one will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, a molecule with two bromine atoms will show a triplet of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 1:2:1.
While specific fragmentation data is not detailed in the available literature, the molecular ion cluster would be centered around m/z 252, 254, and 256.
Synthesis of 3,5-dibromo-2H-pyran-2-one
A reliable and scalable synthesis is crucial for the widespread use of any chemical reagent. The following protocol is adapted from a well-established Organic Syntheses procedure, which ensures its reproducibility.[4]
Synthetic Scheme
Figure 1: Synthesis of 3,5-dibromo-2H-pyran-2-one.
Detailed Experimental Protocol
Materials:
-
Coumalic acid
-
N-Bromosuccinimide (NBS)
-
Tetrabutylammonium bromide (TBAB)
-
Chloroform (CHCl₃)
-
Hexane
-
Dichloromethane (CH₂Cl₂)
-
Silica gel
Procedure:
-
Reaction Setup: In a 200-mL two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add N-bromosuccinimide (15.8 g, 88.9 mmol, 2.5 equiv) and tetrabutylammonium bromide (571 mg, 1.77 mmol, 0.05 equiv). To this, add chloroform (50 mL).
-
Addition of Starting Material: Add coumalic acid (5.00 g, 35.7 mmol) to the stirring solution.
-
Reaction: Heat the reaction mixture in an oil bath at 50 °C for 12 hours.
-
Workup: After cooling to room temperature, add hexane (100 mL). The resulting two-phase mixture will become one phase with vigorous stirring.
-
Purification (Initial): To remove the succinimide byproduct, filter the mixture through a short plug of silica gel (50 g), eluting with a 1:1 mixture of dichloromethane-hexane. Monitor the elution by TLC.
-
Concentration: Concentrate the filtrate using a rotary evaporator.
-
Purification (Final): Purify the crude product by flash column chromatography on silica gel using a hexane-dichloromethane (3:2) eluent.
-
Isolation: Combine the product-containing fractions and concentrate under reduced pressure to afford 3,5-dibromo-2H-pyran-2-one as a pale yellow solid (yields typically in the 51-53% range).[4]
Self-Validation: The purity of the final product should be confirmed by melting point analysis and comparison of its ¹H NMR, ¹³C NMR, and IR spectra with the data provided in section 2.2.
Chemical Reactivity and Synthetic Applications
The reactivity of 3,5-dibromo-2H-pyran-2-one is dominated by its conjugated π-system and the presence of two bromine atoms, which serve as versatile synthetic handles.
Diels-Alder Reactions: An Ambident Diene
3,5-dibromo-2H-pyran-2-one is a highly effective diene in [4+2] cycloaddition reactions. The term "ambident diene" refers to its ability to react with both electron-rich and electron-poor dienophiles.[5][6] This dual reactivity is attributed to the electronic nature of the bromine substituents, which can either withdraw or donate electron density. This makes it more reactive and stereoselective than its non-brominated or mono-brominated counterparts.[7]
Figure 2: General scheme of the Diels-Alder reaction.
The initial cycloadducts are bicyclic lactones, which can be valuable synthetic intermediates. The two bromine atoms on these adducts can be selectively manipulated in subsequent reactions.
Nucleophilic Substitution and Cross-Coupling Reactions
The bromine atoms at the C3 and C5 positions are susceptible to displacement by nucleophiles, although the reactivity can be influenced by the electronic nature of the pyranone ring. Ring-opening reactions can be a competing pathway with certain strong nucleophiles.[8][9]
Of particular synthetic utility are palladium-catalyzed cross-coupling reactions. For instance, 3,5-dibromo-2-pyrone undergoes facile palladium-catalyzed amination reactions with various primary and secondary amines to regioselectively furnish 3-amino-5-bromo-2-pyrones in good to excellent yields.[5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,5-dibromo-2H-pyran-2-one | C5H2Br2O2 | CID 11379789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
